5-Methyl-1,4-oxazepane hydrochloride

Overview

Description

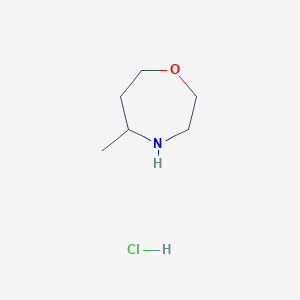

5-Methyl-1,4-oxazepane hydrochloride is a heterocyclic compound with the molecular formula C6H14ClNO. It is a derivative of oxazepane, a seven-membered ring containing both nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,4-oxazepane hydrochloride typically involves the cyclization of amino alcohols. One common method includes the reaction of 4-benzyl-5-methyl-1,4-oxazepane with chloroethyl chloroformate in 1,2-dichloroethane, followed by refluxing and subsequent treatment with methanol . This method yields the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated systems and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,4-oxazepane hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce halogen atoms or other functional groups into the molecule .

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of 1,4-oxazepanes exhibit monoamine reuptake inhibitory activity, which is crucial for the treatment of depression and anxiety disorders. For instance, various studies have synthesized oxazepane derivatives that demonstrate enhanced binding affinity to serotonin and norepinephrine transporters, suggesting their potential as antidepressants .

Anticancer Properties

A notable study investigated the antiproliferative effects of 1,4-oxazepane derivatives on cancer cell lines. The findings revealed that certain oxazepane compounds could inhibit cell proliferation effectively, highlighting their potential use in cancer therapy .

Table 1: Summary of Anticancer Activity of Oxazepane Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 10.5 | Induction of apoptosis |

| Compound B | MCF-7 | 8.2 | Inhibition of cell cycle progression |

| 5-Methyl-1,4-oxazepane | HeLa | 12.0 | Inhibition of DNA synthesis |

Synthesis of Novel Compounds

The synthesis of 5-methyl-1,4-oxazepane hydrochloride has been explored as a precursor for creating novel pharmaceutical compounds. The compound's unique structure allows for various modifications that can lead to the development of new drugs with enhanced therapeutic profiles .

Proteasome Inhibition

Recent studies have shown that modifications to the oxazepane ring can lead to compounds with proteasome inhibitory activity. This is particularly relevant in cancer treatment, where proteasome inhibitors are used to induce apoptosis in malignant cells .

Table 2: Proteasome Inhibitors Derived from Oxazepanes

| Compound Name | Target Protein | Activity |

|---|---|---|

| SEQ-372 | Proteasome | IC50 = 0.039 µM |

| SEQ-9 | Proteasome | IC50 = 0.065 µM |

Mechanism of Action

The mechanism of action of 5-Methyl-1,4-oxazepane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Morpholine: Another heterocyclic compound with a similar structure but different properties.

1,4-Oxazepane: The parent compound of 5-Methyl-1,4-oxazepane hydrochloride.

Piperazine: A related compound with a six-membered ring containing two nitrogen atoms.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its seven-membered ring structure with both nitrogen and oxygen atoms makes it a versatile building block in synthetic chemistry .

Biological Activity

5-Methyl-1,4-oxazepane hydrochloride is a heterocyclic compound that has garnered attention for its significant biological activity, particularly in the field of neuropharmacology. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C₆H₁₄ClNO and a molecular weight of approximately 151.63 g/mol. The compound features a seven-membered ring containing one nitrogen and one oxygen atom, with a methyl group at the 5-position, which is crucial for its biological interactions. The hydrochloride form enhances its solubility in water, making it suitable for various pharmacological applications.

The primary mechanism of action of this compound involves its interaction with neurotransmitter systems. It functions as a monoamine reuptake inhibitor , which suggests potential applications in treating mood disorders by modulating levels of serotonin and norepinephrine in the brain. This modulation occurs through binding to specific receptors or enzymes, leading to changes in signal transduction pathways and enzyme activity.

Neuropharmacological Effects

Preliminary studies indicate that this compound may exhibit various neuropharmacological effects:

- Monoamine Reuptake Inhibition : The compound has been shown to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, potentially alleviating symptoms of depression and anxiety disorders.

- Receptor Modulation : Research suggests that this compound can interact with multiple biological targets involved in neurotransmission, which may enhance its therapeutic efficacy.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound. Below are key findings from notable research:

Potential Therapeutic Applications

Given its biological activity, this compound holds promise for several therapeutic applications:

- Treatment of Mood Disorders : Its ability to modulate monoamine levels positions it as a candidate for developing antidepressants.

- Neuroprotective Agent : Further research could explore its potential to protect against neurodegenerative diseases by reducing oxidative stress or inflammation.

Properties

IUPAC Name |

5-methyl-1,4-oxazepane;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-6-2-4-8-5-3-7-6;/h6-7H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYSIGZNUVPDDKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246455-95-7 | |

| Record name | 5-methyl-1,4-oxazepane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.